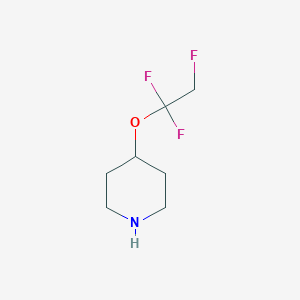
1-(Chloromethyl)-4,5-difluoro-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-4,5-difluoro-2-nitrobenzene is an organic compound characterized by the presence of a chloromethyl group, two fluorine atoms, and a nitro group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(Chloromethyl)-4,5-difluoro-2-nitrobenzene typically involves the chloromethylation of 4,5-difluoro-2-nitrobenzene. This process can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions generally require heating to facilitate the formation of the chloromethyl group .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-(Chloromethyl)-4,5-difluoro-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form corresponding aldehydes or carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while reduction of the nitro group would produce an amino-substituted benzene derivative.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-4,5-difluoro-2-nitrobenzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and reduced side effects.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-4,5-difluoro-2-nitrobenzene depends on its specific application and the nature of its interactions with other molecules
Comparación Con Compuestos Similares
1-(Chloromethyl)-4,5-difluoro-2-nitrobenzene can be compared with other similar compounds to highlight its uniqueness:
1-(Chloromethyl)-2-nitrobenzene: Lacks the fluorine atoms, which can significantly alter its reactivity and biological activity.
4,5-Difluoro-2-nitrobenzene: Lacks the chloromethyl group, reducing its potential for nucleophilic substitution reactions.
1-(Bromomethyl)-4,5-difluoro-2-nitrobenzene: The bromine atom can make the compound more reactive in nucleophilic substitution reactions compared to the chlorine atom.
The presence of both fluorine and nitro groups in this compound imparts unique electronic properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H4ClF2NO2 |
|---|---|
Peso molecular |
207.56 g/mol |
Nombre IUPAC |
1-(chloromethyl)-4,5-difluoro-2-nitrobenzene |
InChI |
InChI=1S/C7H4ClF2NO2/c8-3-4-1-5(9)6(10)2-7(4)11(12)13/h1-2H,3H2 |
Clave InChI |
NZTNNXUNDDNFIS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


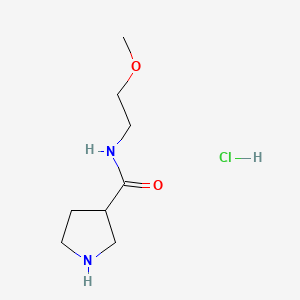
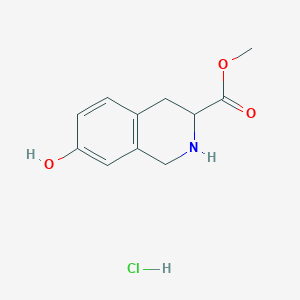
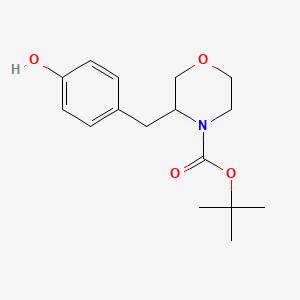
![1,3-diethyl2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]propanedioate](/img/structure/B13551849.png)
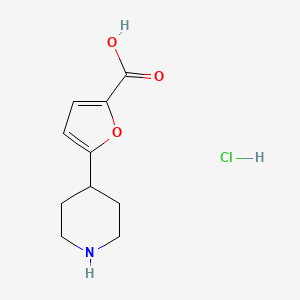
![N-(3-chloro-4-cyanophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B13551865.png)
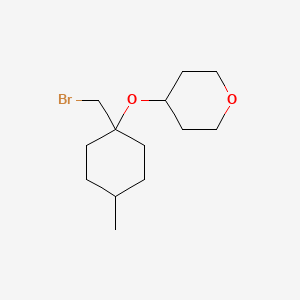
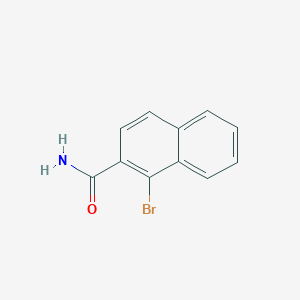
![Tert-butyl 1,1-dichloro-2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate](/img/structure/B13551880.png)
![Tert-butyl 7-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13551882.png)
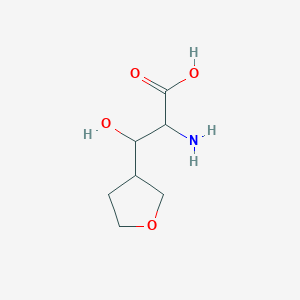
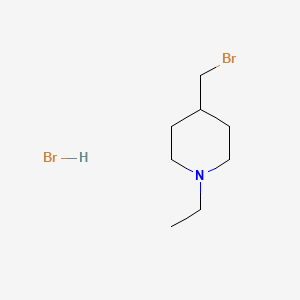
![rac-(1R,2S,3R,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol](/img/structure/B13551913.png)
